3-((2-Bromocyclohexyl)oxy)tetrahydrofuran
Description
Properties
Molecular Formula |
C10H17BrO2 |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3-(2-bromocyclohexyl)oxyoxolane |
InChI |
InChI=1S/C10H17BrO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h8-10H,1-7H2 |
InChI Key |
WBYGCXGMKCPMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2CCOC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran typically involves the reaction of 2-bromocyclohexanol with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromocyclohexyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), and bases (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted cyclohexyl ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl ethers with reduced bromine content.
Scientific Research Applications
3-((2-Bromocyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromocyclohexyl group can interact with biological macromolecules, leading to changes in their structure and function. The tetrahydrofuran ring may also play a role in modulating the compound’s activity by influencing its solubility and stability .
Comparison with Similar Compounds
3-(2-Bromophenyl)tetrahydrofuran (Compound 8r)
- Structure : Features a 2-bromophenyl group directly attached to THF.
- Synthesis : Prepared via a Redox-Relay Heck reaction using NaHCO₃, Pd(OAc)₂, and nBu₄NCl in MeCN, followed by reduction with Et₃SiH and BF₃·OEt₂ .
- Key Differences: Unlike 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran, this compound lacks an ether linkage between the THF and the brominated group.
(2S,3R)-3-(2-Bromophenyl)-2-nitro-2,3,6,7-tetrahydro-1-benzofuran-4(5H)-one
- Structure: A brominated benzofuranone with two chiral centers and additional nitro and ketone functionalities.
- Synthesis: Organocatalytic Michael-SN₂ reaction of cyclohexane-1,3-dione with a brominated nitrovinylbenzene precursor .
- Applications : Serves as a chiral intermediate in natural product synthesis. The nitro group enhances electrophilicity, contrasting with the ether-based reactivity of this compound.
THF Derivatives with Bulky Substituents
2-({[4-(Propan-2-yl)benzyl]Oxy}methyl)tetrahydrofuran
- Structure : Contains a benzyl ether substituent with an isopropyl group, creating steric hindrance.
- Coordination Chemistry : Forms mixed-valence Fe(II/III) complexes. Steric interactions from the bulky benzyl group lead to unique "dangling" ligand orientations, reducing oxo-bridge stability compared to less hindered derivatives .
- Contrast : The cyclohexyl group in this compound may offer intermediate steric bulk, balancing stability and reactivity in metal coordination.
3-(2,4-Dihydroxy-3-methoxybenzyl-4-O-glucopyranosyl)-4-(4-hydroxy-3-methoxybenzyl)tetrahydrofuran (Compound 7)
- Structure : A lignan glycoside with multiple aromatic and sugar substituents.
- The glucopyranosyl unit enhances solubility and bioavailability, a feature absent in the non-sugar-containing target compound .
L-652,731 (±)-2,5-bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran
- Structure : Bis-aryl THF with methoxy groups.
- Function : Antagonizes platelet-activating factor (PAF) receptors, modulating intracellular calcium ion concentrations. The electron-donating methoxy groups contrast with the electron-withdrawing bromine in this compound, affecting receptor binding kinetics .
Data Tables
Table 2: Steric and Electronic Effects
| Compound | Steric Bulk | Electronic Profile | Reactivity Impact |
|---|---|---|---|
| 3-((2-Bromocyclohexyl)oxy)THF | Moderate | Electron-withdrawing (Br) | Slows SN₂, favors elimination |
| L-652,731 (Bis-trimethoxyphenyl)THF | Low | Electron-donating (OMe) | Enhances aromatic π-stacking |
| 2-({[4-(Propan-2-yl)benzyl]Oxy}methyl)THF | High | Neutral (ether) | Stabilizes metal complexes sterically |
Research Implications
The comparison highlights that substituent identity and position critically influence the reactivity and applications of brominated THF derivatives. For instance:
- Bromine vs. Methoxy Groups: Electron-withdrawing bromine (as in the target compound) favors electrophilic pathways, whereas methoxy groups (e.g., L-652,731) enhance donor-acceptor interactions .
- Steric Considerations : Bulky substituents (e.g., benzyl ethers) complicate coordination chemistry but enable unique metal complex geometries, whereas smaller groups (e.g., phenyl) facilitate catalytic cycles .
Q & A
Q. What synthetic routes are commonly employed to prepare 3-((2-Bromocyclohexyl)oxy)tetrahydrofuran?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, bromocyclohexanol derivatives can react with tetrahydrofuran-based electrophiles under controlled conditions. A similar approach using organocatalytic Michael-SN2 reactions (e.g., for bromophenyl-tetrahydrofuran derivatives) involves optimizing catalysts like thiourea-based organocatalysts and bases (e.g., DIPEA) in chloroform or dichloromethane . Reaction progress is monitored via TLC, and purification employs flash column chromatography (Hex/AcOEt) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while TLC ensures reaction completion. For example, intermediates in similar syntheses are characterized by single-crystal X-ray diffraction (mean C–C bond deviation: 0.007 Å, R factor: 0.051) to resolve structural ambiguities .
Q. How should researchers handle brominated intermediates to ensure safety during synthesis?
- Methodological Answer : Brominated compounds require inert atmosphere handling (argon/nitrogen) and personal protective equipment (impervious gloves, safety glasses). Work in well-ventilated fume hoods to avoid inhalation. Post-reaction, residues should be neutralized and disposed via certified protocols. Safety data for analogous bromocyclohexane derivatives emphasize avoiding skin contact and using ergonomic setups to minimize exposure .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Methodological Answer : Stereoselectivity is achieved through chiral catalysts and solvent effects. For instance, asymmetric organocatalysts (e.g., thiourea derivatives) induce enantiomeric excess in Michael-SN2 reactions. Solvent polarity (e.g., chloroform vs. THF) and temperature (room temp vs. reflux) also influence diastereomer ratios. Single-crystal X-ray data (e.g., (2S,3S)-bromophenyl derivatives) validate stereochemical assignments .
Q. What strategies resolve contradictory data between NMR and mass spectrometry results?
- Methodological Answer : Contradictions often arise from impurities or isotopic interference. Re-purify the compound via recrystallization (e.g., CH₂Cl₂/iPrOH mixtures) or HPLC. Confirm isotopic patterns in MS (e.g., bromine’s ¹:¹ isotopic signature). Cross-validate with 2D NMR (COSY, HSQC) to distinguish overlapping signals, as demonstrated in benzofuran-carboxamide analyses .
Q. How can side reactions involving the bromine substituent be mitigated during functionalization?
- Methodological Answer : Bromine’s electrophilicity can lead to unintended alkylation or elimination. Use milder bases (e.g., K₂CO₃ instead of NaH) and low temperatures (0–5°C) to suppress side reactions. Protect reactive sites with temporary groups (e.g., silyl ethers), as seen in tetrahydrofuran-thioacetate syntheses . Monitor intermediates via real-time IR spectroscopy to detect premature dehalogenation .
Q. What optimization approaches improve yield in multi-step syntheses of this compound?
- Methodological Answer : Optimize stepwise yields via Design of Experiments (DoE). Vary parameters like solvent (THF vs. DMF), catalyst loading (0.5–5 mol%), and reaction time (12–48 h). For example, THF’s Lewis basicity enhances nucleophilicity in SN2 reactions, while DMF aids in polar intermediates . Use response surface methodology to identify ideal conditions, as applied in dihydrofuran syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
